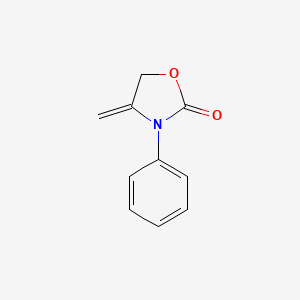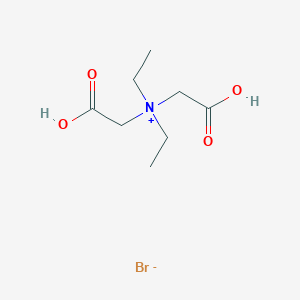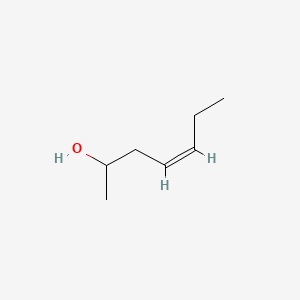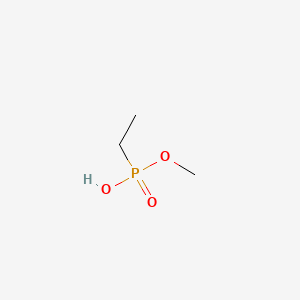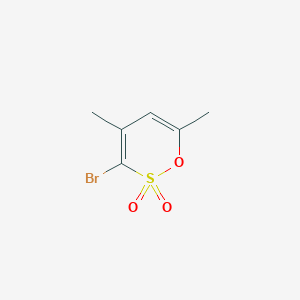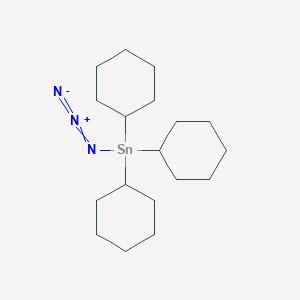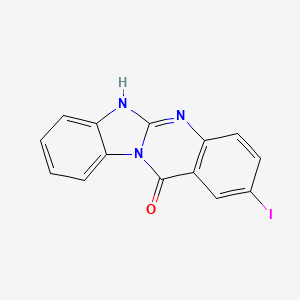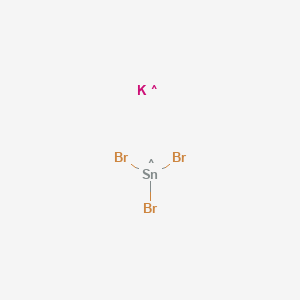![molecular formula C11H6N2O3 B14688749 4-Nitrobenzo[cd]indol-2(1h)-one CAS No. 28440-62-2](/img/structure/B14688749.png)
4-Nitrobenzo[cd]indol-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrobenzo[cd]indol-2(1h)-one is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound belongs to the class of benzoindoles, which are known for their diverse biological activities and potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzo[cd]indol-2(1h)-one typically involves multi-step organic reactions. One common method includes the nitration of benzo[cd]indol-2(1h)-one, followed by purification steps to isolate the desired nitro compound. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to achieve the nitration process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrobenzo[cd]indol-2(1h)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted benzoindoles, and various oxidized forms of the original compound .
Applications De Recherche Scientifique
4-Nitrobenzo[cd]indol-2(1h)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain biological pathways, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating diseases like cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-Nitrobenzo[cd]indol-2(1h)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of bromodomain and extra-terminal domain (BET) proteins, which play a role in gene expression regulation. This inhibition can lead to the suppression of inflammatory pathways and cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[cd]indol-2(1h)-one: The parent compound without the nitro group.
6-Nitrobenzo[cd]indole-2(1h)-ketone: Another nitro-substituted benzoindole with similar biological activities.
Uniqueness
4-Nitrobenzo[cd]indol-2(1h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit BET proteins with high efficiency sets it apart from other similar compounds .
Propriétés
Numéro CAS |
28440-62-2 |
|---|---|
Formule moléculaire |
C11H6N2O3 |
Poids moléculaire |
214.18 g/mol |
Nom IUPAC |
4-nitro-1H-benzo[cd]indol-2-one |
InChI |
InChI=1S/C11H6N2O3/c14-11-8-5-7(13(15)16)4-6-2-1-3-9(12-11)10(6)8/h1-5H,(H,12,14) |
Clé InChI |
HMAUCVGRGWCHMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=CC3=C2C(=C1)NC3=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


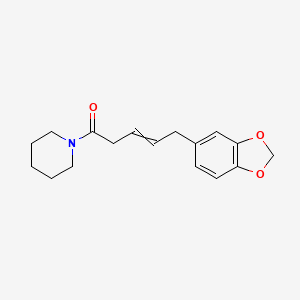
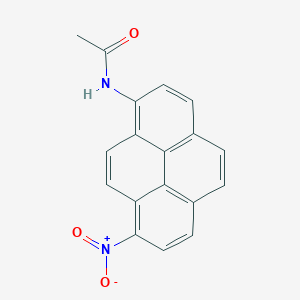
![N,N'-[Oxybis(methylene)]diacetamide](/img/structure/B14688678.png)
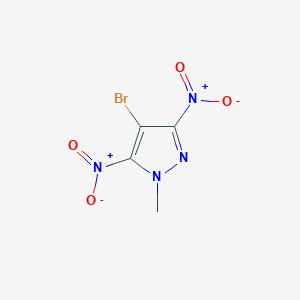
![1,1'-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine](/img/structure/B14688683.png)
